molecular formula C18H22N6 B5484221 7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5484221
M. Wt: 322.4 g/mol
InChI Key: FEQLMELMSVGHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with methyl groups at positions 2 and 5 and a 4-benzylpiperazine moiety at position 6.

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-14-12-17(24-18(19-14)20-15(2)21-24)23-10-8-22(9-11-23)13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQLMELMSVGHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated synthesis can be advantageous due to its efficiency and scalability. Additionally, the reaction conditions can be optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of 7-(4-benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine with related derivatives:

Compound Name Substituents (Positions) Key Physicochemical Properties Synthesis Yield (%) Biological Activity
Target Compound 7-(4-Benzylpiperazin-1-yl), 2,5-Me LogP ≈ 2.8; MW = 363.45 g/mol Not reported Potential CNS/Enzyme modulation
7-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro analog 7-(4-MeOPh), 5-Ph LogP ≈ 3.2; MW = 334.38 g/mol ~85% Glucokinase activator, DPP-4 inhibitor
2-Amino-5,7-dimethyl analog 2-NH₂, 5,7-Me LogP ≈ 1.5; MW = 163.18 g/mol 92.1% Herbicidal activity
7-(2-Fluorophenyl) analog (9a) 7-(2-F-Ph) LogP ≈ 2.5; MW = 242.24 g/mol 53% Antibacterial (structural basis)
Indole-linked hybrid Indole at 7-position LogP ≈ 3.0; MW = 320.36 g/mol ~70% Antiproliferative (IC₅₀: 2.1–8.7 µM)

Key Observations :

  • Synthetic Accessibility: Derivatives with simpler substituents (e.g., 2-amino-5,7-dimethyl) achieve higher yields (>90%), whereas complex groups like benzylpiperazine may require multi-step protocols (e.g., SNH methodology for 5,7-diaryl analogs) .
Mechanistic Insights
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., F) : Enhance binding to hydrophobic pockets in enzymes (e.g., 7-(2-fluorophenyl) analog’s antibacterial activity) .
    • Bulkier Groups (e.g., Benzylpiperazine) : May improve blood-brain barrier penetration, suggesting CNS applications .
  • Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution (SNH methodology) or Grignard reagent functionalization, as seen in 5,7-diaryl analogs .

Biological Activity

The compound 7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine class, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H23_{23}N5_{5}
  • Molecular Weight : 313.41 g/mol
  • Canonical SMILES : CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC=CC=C5

Biological Activity Overview

The biological activities of triazolopyrimidines are well-documented and include:

  • Anticonvulsant Activity : Compounds within this class have shown significant anticonvulsant properties. For instance, related triazolo derivatives demonstrated efficacy in the Maximal Electroshock (MES) test, indicating potential for epilepsy treatment .
  • Antitumor Effects : The triazole structure is associated with various anticancer activities. Studies indicate that triazolopyrimidines can inhibit tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Triazolopyrimidines have also been evaluated for their antimicrobial effects against a range of pathogens. Their activity against both Gram-positive and Gram-negative bacteria has been noted .

Anticonvulsant Activity

In a study evaluating a series of substituted triazolo compounds, one derivative exhibited an ED50_{50} value of 84.9 mg/kg in the MES test, showcasing its potential as an anticonvulsant agent . The mechanism involves modulation of neurotransmitter systems and ion channels.

Antitumor Mechanism

Research has highlighted that certain triazolopyrimidine derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell survival. For example, a related compound demonstrated inhibition of the PI3K/Akt signaling pathway in breast cancer cell lines .

Antimicrobial Activity

A recent study reported that derivatives of triazolopyrimidine exhibited significant antimicrobial activity against various strains of bacteria and fungi. The compounds were effective at low concentrations with minimal cytotoxicity to mammalian cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic ring enhances biological activity.
  • Piperazine Moiety : The benzylpiperazine component is crucial for receptor binding affinity and selectivity.

Q & A

What are the key considerations when designing synthetic protocols for 7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine?

Answer:
Synthesis typically involves nucleophilic substitution or transition metal-free C–H functionalization . Grignard reagents enable stepwise introduction of substituents at C-5 and C-7 positions . Ionic liquids like [BMIM][BF₄] under mild conditions (90°C) enhance regioselectivity, particularly for antitumor derivatives . Solvent selection (e.g., DMF with triethylamine) minimizes side reactions and improves yields . Safety protocols are critical when handling intermediates like TMDP due to high toxicity . Alternative catalysts (e.g., piperidine derivatives) should be considered if regulatory restrictions apply .

How should researchers characterize the electronic and structural properties of this compound to ensure reproducibility?

Answer:
Spectroscopic methods are essential:

  • ¹H/¹³C NMR confirms substituents (e.g., benzylpiperazinyl, methyl groups) .
  • IR spectroscopy identifies functional groups (e.g., amines, carbonyls) .
  • X-ray crystallography provides definitive structural elucidation, as shown in copper complex studies .
  • ESI-MS verifies molecular weight and fragmentation patterns .
    Consistency in melting points and HPLC retention times across batches ensures purity .

What methodologies are recommended for investigating structure-activity relationships (SAR) of triazolopyrimidine derivatives targeting protein kinases?

Answer:

  • Synthetic modification : Introduce substituents at positions 5 and 7 , critical for ATP-pocket binding .
  • Molecular docking (e.g., AutoDock Vina) predicts interactions with kinase hinge regions .
  • Kinase inhibition assays : Compare IC₅₀ values of analogs (e.g., hydroxyl vs. trifluoromethyl groups) .
  • Cellular validation : Use isogenic cell lines to minimize variability in activity data .

How can conflicting data regarding the biological activity of similar triazolopyrimidine derivatives be resolved?

Answer:
Discrepancies arise from assay conditions or substituent effects . Strategies include:

  • Meta-analysis of IC₅₀ values under standardized protocols (e.g., fixed ATP concentrations) .
  • Orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity .
  • Structural analysis : Co-crystallography resolves binding mode differences (e.g., hinge region interactions) .
  • Controlled variables : pH, temperature, and cell line genetics must be consistent .

What advanced techniques optimize the photophysical properties of triazolopyrimidine-based push-pull systems?

Answer:

  • Substituent engineering : Electron-donating (-NMe₂) and withdrawing (-CF₃) groups at C-5/C-7 create a push-pull effect .
  • UV-Vis/fluorescence spectroscopy quantifies absorbance/emission shifts .
  • Cyclic voltammetry measures redox potentials to assess charge-transfer efficiency .
  • TD-DFT modeling predicts excited-state behavior for optoelectronic applications .

How do solvent and catalyst choices impact the regioselectivity of triazolopyrimidine functionalization?

Answer:

  • Ionic solvents (e.g., [BMIM][BF₄]) enhance regioselectivity in trifluoromethylation reactions .
  • Grignard reagents enable sequential C-5/C-7 functionalization without transition metals .
  • Polar aprotic solvents (e.g., DMF) stabilize intermediates during cyclization .
  • Toxic catalysts (e.g., TMDP) require substitution with safer alternatives in resource-limited settings .

What strategies improve blood-brain barrier (BBB) permeability for CNS-targeting triazolopyrimidines?

Answer:

  • Structural modifications : Introduce lipophilic groups (e.g., methylpyridine) while maintaining molecular weight <500 Da .
  • In vitro BBB models : Assess permeability using MDCK-MDR1 or PAMPA assays .
  • Molecular descriptors : Optimize logP (1–3) and polar surface area (<90 Ų) .
  • In vivo validation : Radiolabeled compounds track brain uptake in rodent models .

How can researchers address low yields in multi-step syntheses of triazolopyrimidine derivatives?

Answer:

  • Intermediate purification : Column chromatography or recrystallization (EtOH/DMF) removes byproducts .
  • Catalyst optimization : Use phase-transfer catalysts to accelerate slow steps .
  • Microwave-assisted synthesis reduces reaction times and improves yields .
  • Dimroth rearrangement simplifies access to [1,2,4]triazolo[1,5-a]pyrimidines from precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.